Researchers frequently encounter low-yielding, non-selective bromination of 3-methoxybenzyl alcohol, generating the undesired 2-bromo isomer. (4-Bromo-3-methoxyphenyl)methanol provides guaranteed 4-bromo regiochemistry, eliminating in-house halogenation risks. Key advantages:
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(4-Bromo-3-methoxyphenyl)methanol (CAS 17100-64-0) is a highly functionalized, regiochemically pure benzyl alcohol derivative that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and supramolecular chemistry. Featuring a specific 1,3,4-substitution pattern, this compound provides an electron-donating methoxy group that activates the aromatic ring, a bromine atom primed for transition-metal-catalyzed cross-coupling, and a hydroxymethyl group ready for conversion into halides, phosphonates, or oxidized derivatives. In industrial and academic procurement, it is primarily sourced to bypass the notoriously difficult and low-yielding regioselective bromination of simpler precursors, ensuring high-fidelity starting material for the construction of cyclotriveratrylenes (CTVs), cryptophane biosensors, and complex active pharmaceutical ingredients (APIs) [1].
Attempting to substitute (4-Bromo-3-methoxyphenyl)methanol with simpler analogs introduces severe synthetic bottlenecks and structural failures. If a procurement team opts for the cheaper 3-methoxybenzyl alcohol with the intent of performing in-house bromination, the reaction predominantly yields the undesired 2-bromo-5-methoxybenzyl alcohol regioisomer, which fundamentally alters the geometry of downstream macrocycles and ruins target binding affinities [1]. Conversely, substituting with (4-bromophenyl)methanol removes the critical electron-donating methoxy group, which is strictly required to activate the aromatic ring for acid-catalyzed cyclotrimerization into cyclotriveratrylenes (CTVs)[2]. Furthermore, utilizing the oxidized analog, 4-bromo-3-methoxybenzaldehyde, necessitates an initial reduction step before phosphonate synthesis, adding unnecessary unit operations, decreasing overall step-economy, and increasing solvent waste in pharmaceutical scale-up [3].
In the synthesis of highly strained macrocycles, starting material geometry is paramount. Literature reports demonstrate that direct bromination of 3-methoxybenzyl alcohol frequently fails to yield the 4-bromo target, instead producing 2-bromo-5-methoxybenzyl alcohol exclusively under standard conditions. Procuring pre-synthesized (4-Bromo-3-methoxyphenyl)methanol guarantees high fidelity at the 4-position, eliminating the need for complex chromatographic separation of regioisomers and preventing structural failure during subsequent Suzuki cross-coupling or cyclization steps[1].
| Evidence Dimension | Regiochemical purity of the 4-bromo isomer |
| Target Compound Data | (4-Bromo-3-methoxyphenyl)methanol (Commercial): >98% regiopurity |
| Comparator Or Baseline | 3-Methoxybenzyl alcohol (In-house bromination): Yields predominantly the 2-bromo-5-methoxy regioisomer |
| Quantified Difference | Complete elimination of the 2-bromo regioisomer, preventing geometric failure in macrocyclization |
| Conditions | Standard electrophilic aromatic bromination vs. direct procurement |
Procuring the exact regiochemically pure compound prevents catastrophic structural mismatches in downstream macrocycle and API synthesis.
The synthesis of functionalized cyclotriveratrylenes (CTVs)—the core scaffolds for cryptophane biosensors—requires specific electronic activation of the aromatic ring. (4-Bromo-3-methoxyphenyl)methanol successfully undergoes acid-catalyzed condensation to form the crown [1.1.1]orthocyclophane in approximately 40% yield, providing exactly three bromo-handles for late-stage functionalization. In contrast, analogs lacking the 3-methoxy group, such as (4-bromophenyl)methanol, fail to undergo this cyclotrimerization due to insufficient electron density at the ortho positions, completely halting the synthesis of the host molecule [1].
| Evidence Dimension | Viability of acid-catalyzed cyclotrimerization to CTVs |
| Target Compound Data | (4-Bromo-3-methoxyphenyl)methanol: ~40% yield of functionalized CTV |
| Comparator Or Baseline | (4-Bromophenyl)methanol: Reaction fails (0% yield) |
| Quantified Difference | Enables macrocycle formation that is impossible without the methoxy activating group |
| Conditions | Acid-catalyzed condensation (P2O5/Et2O or Sc(OTf)3) |
The specific 3-methoxy substitution is absolutely mandatory for researchers building CTVs and cryptophane host-guest systems.
In the synthesis of therapeutic substituted hydroxystilbenes, the benzyl carbon must be converted to a phosphonate for Horner-Wadsworth-Emmons (HWE) olefination. Starting with (4-Bromo-3-methoxyphenyl)methanol allows direct conversion to the benzyl chloride and subsequent Arbuzov reaction with triethyl phosphite in two high-yielding steps. If a buyer were to substitute this with 4-bromo-3-methoxybenzaldehyde, an additional reduction step would be required, reducing overall step-economy, increasing solvent consumption, and lowering the cumulative yield of the critical phosphonate intermediate [1].
| Evidence Dimension | Synthetic steps to diethyl 4-bromo-3-methoxybenzylphosphonate |
| Target Compound Data | (4-Bromo-3-methoxyphenyl)methanol: 2 steps |
| Comparator Or Baseline | 4-Bromo-3-methoxybenzaldehyde: 3 steps |
| Quantified Difference | Eliminates one reduction step, improving overall throughput |
| Conditions | Standard API scale-up route to HWE precursors |
Starting with the alcohol rather than the aldehyde streamlines the manufacturing route for stilbene-based therapeutics.
Its guaranteed regiochemical purity at the 4-bromo position makes it an ideal precursor for Suzuki cross-coupling reactions required to build the highly strained a-b-c frameworks of isoplagiochin-type macrocycles without geometric contamination [1].
Due to its ability to form bromo-functionalized cyclotriveratrylenes (CTVs), this compound is the premier starting material for building complex cryptophane host molecules used in hyperpolarized 129Xe magnetic resonance imaging (MRI) [2].
The compound is highly suited for conversion into benzyl phosphonates, which are subsequently used in Horner-Wadsworth-Emmons reactions to generate substituted trans-4-bromo-3-methoxystilbenes for autoimmune and inflammatory disease research [3].
The unique 1,3,4-substitution pattern provides a stable, cross-coupling-ready pharmacophore building block for the synthesis of complex pyrazolylpyridine derivatives targeting prostate and breast cancers [4].
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